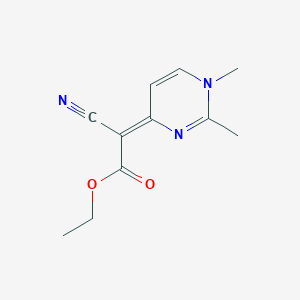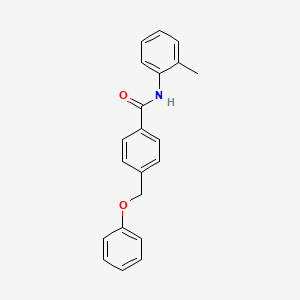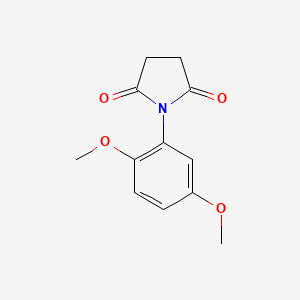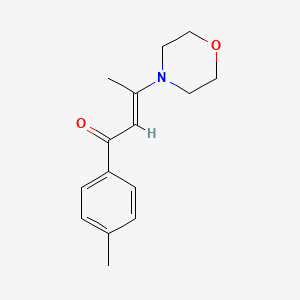
ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate, also known as ethyl cyanoacetate pyrimidine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is a pyrimidine-based molecule that contains a cyano group and an ester group, making it highly reactive and versatile.
Wissenschaftliche Forschungsanwendungen
Ethyl cyanoacetate pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, it has demonstrated antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In organic synthesis, ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate cyanoacetate pyrimidine has been used as a versatile building block for the synthesis of various compounds, including pyrimidine-based dyes and fluorescent probes. Furthermore, it has been investigated for its potential applications in materials science, particularly in the development of new organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate cyanoacetate pyrimidine is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects:
Ethyl cyanoacetate pyrimidine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. Additionally, it has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes and inhibiting their metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate cyanoacetate pyrimidine in lab experiments is its high reactivity and versatility. It can be easily incorporated into various compounds and materials, making it a valuable building block for organic synthesis and materials science. Additionally, its potential applications in medicinal chemistry make it a promising candidate for the development of new drugs and antibiotics. However, one of the limitations of using ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate cyanoacetate pyrimidine is its toxicity. It can be harmful if ingested or inhaled, and proper precautions should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the research and development of ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate cyanoacetate pyrimidine. One area of interest is the development of new drugs and antibiotics based on its antitumor, antibacterial, and antifungal properties. Additionally, its potential applications in materials science make it a promising candidate for the development of new organic semiconductors and light-emitting diodes. Furthermore, more research is needed to fully understand its mechanism of action and its potential side effects. Overall, ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate cyanoacetate pyrimidine is a valuable compound with potential applications in various fields, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate cyanoacetate pyrimidine is a multi-step process that involves the condensation of cyanoacetate with 2,4-pentanedione, followed by the reaction with ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate cyanoacetate and ammonium acetate. This process yields a yellow crystalline product that can be purified through recrystallization. The purity of the product can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
ethyl (2Z)-2-cyano-2-(1,2-dimethylpyrimidin-4-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-11(15)9(7-12)10-5-6-14(3)8(2)13-10/h5-6H,4H2,1-3H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEFFSLGCBQTLS-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C=CN(C(=N1)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/C=CN(C(=N1)C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-anilino-1H-tetrazol-1-yl)imino]acetic acid](/img/structure/B5817076.png)
![(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5817081.png)
![N-(4-chloro-3-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5817085.png)



![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5817125.png)
![2-[4-(2,5-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5817127.png)
![3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5817143.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5817161.png)
